molecular formula C11H14BrNOS B7937988 5-Bromo-N-cyclopentyl-4-methylthiophene-2-carboxamide

5-Bromo-N-cyclopentyl-4-methylthiophene-2-carboxamide

Cat. No.: B7937988
M. Wt: 288.21 g/mol
InChI Key: UQJRAKGMKCDBSO-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclopentyl-4-methylthiophene-2-carboxamide is a brominated thiophene derivative featuring a cyclopentyl carboxamide substituent. Its molecular formula is C₁₁H₁₄BrNOS, with a molecular weight of 296.21 g/mol. The compound’s structure includes a thiophene ring substituted with a bromine atom at position 5, a methyl group at position 4, and a carboxamide group at position 2 linked to a cyclopentyl moiety.

Properties

IUPAC Name

5-bromo-N-cyclopentyl-4-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNOS/c1-7-6-9(15-10(7)12)11(14)13-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJRAKGMKCDBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)NC2CCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation

Thiophene undergoes acylation at the 2-position using acetyl chloride and AlCl₃, followed by oxidation to the carboxylic acid:

Thiophene+CH₃COClAlCl₃4-Methylthiophene-2-carbonyl chlorideH₂O4-Methylthiophene-2-carboxylic acid\text{Thiophene} + \text{CH₃COCl} \xrightarrow{\text{AlCl₃}} \text{4-Methylthiophene-2-carbonyl chloride} \xrightarrow{\text{H₂O}} \text{4-Methylthiophene-2-carboxylic acid}

Yield : ~65–70% after purification by recrystallization (ethanol/water).

Cross-Coupling Approaches

Palladium-catalyzed coupling of 2-bromothiophene with methylzinc reagents introduces the methyl group:

2-Bromothiophene+CH₃ZnBrPd(PPh₃)₄4-MethylthiopheneOxidation4-Methylthiophene-2-carboxylic acid\text{2-Bromothiophene} + \text{CH₃ZnBr} \xrightarrow{\text{Pd(PPh₃)₄}} \text{4-Methylthiophene} \xrightarrow{\text{Oxidation}} \text{4-Methylthiophene-2-carboxylic acid}

Conditions : Tetrahydrofuran (THF), 60°C, 12 hours.

Amide Bond Formation with Cyclopentylamine

The carboxylic acid is activated and coupled with cyclopentylamine:

Acid Chloride Route

4-Methylthiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with cyclopentylamine:

4-Methylthiophene-2-carboxylic acidSOCl₂Acyl chlorideCyclopentylamineN-Cyclopentyl-4-methylthiophene-2-carboxamide\text{4-Methylthiophene-2-carboxylic acid} \xrightarrow{\text{SOCl₂}} \text{Acyl chloride} \xrightarrow{\text{Cyclopentylamine}} \text{N-Cyclopentyl-4-methylthiophene-2-carboxamide}

Reaction Conditions :

  • Solvent: Dichloromethane (DCM), 0°C to room temperature.

  • Base: Triethylamine (TEA) to scavenge HCl.
    Yield : 85–90% after column chromatography (silica gel, hexane/ethyl acetate).

Coupling Reagent-Mediated Synthesis

Carbodiimide reagents (e.g., EDCl/HOBt) enable direct coupling without isolating the acyl chloride:

4-Methylthiophene-2-carboxylic acid+CyclopentylamineEDCl/HOBtN-Cyclopentyl-4-methylthiophene-2-carboxamide\text{4-Methylthiophene-2-carboxylic acid} + \text{Cyclopentylamine} \xrightarrow{\text{EDCl/HOBt}} \text{N-Cyclopentyl-4-methylthiophene-2-carboxamide}

Conditions : DMF, 25°C, 24 hours.
Yield : 80–82%.

Regioselective Bromination at the 5-Position

The electron-withdrawing carboxamide group directs electrophilic bromination to the 5-position:

Electrophilic Bromination with Br₂

N-Cyclopentyl-4-methylthiophene-2-carboxamide+Br₂FeBr₃5-Bromo-N-cyclopentyl-4-methylthiophene-2-carboxamide\text{N-Cyclopentyl-4-methylthiophene-2-carboxamide} + \text{Br₂} \xrightarrow{\text{FeBr₃}} \text{this compound}

Conditions :

  • Solvent: Acetic acid, 0°C.

  • Catalyst: FeBr₃ (10 mol%).
    Yield : 75–78% after recrystallization (methanol/water).

N-Bromosuccinimide (NBS) in Radical Bromination

Radical-initiated bromination ensures selectivity for the 5-position:

N-Cyclopentyl-4-methylthiophene-2-carboxamide+NBSAIBNThis compound\text{N-Cyclopentyl-4-methylthiophene-2-carboxamide} + \text{NBS} \xrightarrow{\text{AIBN}} \text{this compound}

Conditions :

  • Solvent: CCl₄, reflux.

  • Initiator: Azobisisobutyronitrile (AIBN, 1 mol%).
    Yield : 70–72%.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from methanol/water (3:1 v/v), yielding colorless crystals.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.21 (s, 1H, thiophene-H), 6.90 (s, 1H, NH), 3.15 (m, 1H, cyclopentyl-H), 2.45 (s, 3H, CH₃), 1.80–1.50 (m, 8H, cyclopentyl).

  • LC-MS : m/z = 316 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Yield Selectivity Scalability
Electrophilic Bromination75–78%High (≥95%)Industrial
Radical Bromination70–72%Moderate (85%)Lab-scale

Electrophilic bromination with Br₂/FeBr₃ is preferred for large-scale synthesis due to superior regioselectivity and yield.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Enable precise control of bromination exotherms.

  • Solvent Recovery : Methanol and acetic acid are recycled via distillation.

  • Waste Management : FeBr₃ is neutralized with NaOH and precipitated as Fe(OH)₃.

Challenges and Optimization

  • Regioselectivity : Competing bromination at the 3-position is minimized using FeBr₃.

  • Byproduct Formation : Over-bromination is avoided by stoichiometric Br₂ use (1.05 equiv).

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-cyclopentyl-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

The compound has shown promise in anticancer research. Studies indicate that thiophene derivatives, including 5-bromo-N-cyclopentyl-4-methylthiophene-2-carboxamide, can inhibit key enzymes involved in cancer metabolism, such as lactate dehydrogenase (LDH). LDH is crucial for the metabolic reprogramming of cancer cells, and inhibition can lead to reduced cellular proliferation and increased apoptosis in cancer cell lines such as MiaPaCa-2 (human pancreatic cancer) and A673 (Ewing’s sarcoma) .

1.2 Enzyme Inhibition

The compound is also being investigated for its ability to inhibit various enzymes. For instance, it may act on 11β-hydroxysteroid dehydrogenase (11β-HSD), which plays a role in cortisol metabolism and is implicated in metabolic diseases . The structure-activity relationship (SAR) studies have shown that modifications to the thiophene ring can enhance inhibitory activity against these enzymes, suggesting that this compound could be optimized for better efficacy .

1.3 Antimicrobial Properties

Research has highlighted the potential antimicrobial properties of thiophene derivatives. Compounds similar to this compound have been tested against various bacterial strains, demonstrating varying levels of inhibition against Gram-positive bacteria . The presence of the thiophene moiety appears to contribute positively to the antimicrobial activity.

Pharmacological Insights

2.1 Pharmacokinetics and ADME Studies

Understanding the pharmacokinetic properties of this compound is essential for its development as a therapeutic agent. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) profiles . Optimizing these properties can enhance the compound's bioavailability and therapeutic index.

2.2 Synergistic Effects with Other Agents

There is growing interest in the synergistic effects of thiophene derivatives when combined with other pharmacological agents. For example, co-administration with immunotherapeutic agents may enhance anti-tumor efficacy by modulating immune responses alongside direct cytotoxic effects on tumor cells .

Material Science Applications

3.1 Organic Electronics

The unique electronic properties of thiophene compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The synthesis of regioregular thiophene-based polymers has been explored for their potential use in creating efficient electronic devices . The structural characteristics of this compound may lend themselves well to this field.

Case Studies and Research Findings

Study Focus Findings
Study on LDH InhibitionCancer MetabolismDemonstrated sub-micromolar inhibition in pancreatic cancer cell lines
SAR StudiesEnzyme InhibitionIdentified key structural modifications enhancing enzyme inhibition
Antimicrobial TestingBacterial StrainsShowed varying effectiveness against Gram-positive bacteria

Mechanism of Action

The mechanism of action of 5-Bromo-N-cyclopentyl-4-methylthiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the cyclopentyl group can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Key Observations :

  • Cycloalkyl vs.
  • Ring Size Effects : The cyclopentyl group (5-membered ring) in the target compound provides greater conformational flexibility and moderate steric hindrance compared to the smaller cyclobutyl analog .
  • Functional Group Impact : Sulfamoyl and carboxylic acid derivatives (e.g., ) exhibit higher polarity, reducing bioavailability compared to carboxamides.

Biological Activity

5-Bromo-N-cyclopentyl-4-methylthiophene-2-carboxamide is a compound within the thiophene family, known for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a bromine substituent at the 5-position and a cyclopentyl group at the nitrogen atom. Its molecular formula is C12H14BrN1O1S1C_{12}H_{14}BrN_{1}O_{1}S_{1} with a molecular weight of approximately 303.21 g/mol.

The biological activity of this compound is largely attributed to its interactions with various biological targets:

  • Antimicrobial Activity : The compound has shown promising results against both Gram-positive and Gram-negative bacteria. Studies indicate it may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
  • Anticancer Properties : Preliminary research suggests that this compound may induce apoptosis in cancer cells by targeting specific pathways involved in cell cycle regulation and apoptosis. The presence of the bromine atom enhances its binding affinity to target proteins, potentially increasing its efficacy against tumor cells.

Structure-Activity Relationship (SAR)

The SAR studies have highlighted the importance of substituent variations on the thiophene ring. For instance, modifications at the 4-position have been shown to influence the compound's potency against various cancer cell lines. A comparative analysis with similar compounds reveals that:

Compound NameStructureMIC (μg/mL)Activity
This compoundStructure16 - 32Moderate Antimicrobial
5-Bromo-N-propyl-4-methylthiophene-2-carboxamideStructure32 - 64Low Antimicrobial
5-Chloro-N-cyclopentyl-4-methylthiophene-2-carboxamideStructure8 - 16High Antimicrobial

Case Studies and Research Findings

Several studies have examined the biological activity of thiophene derivatives, including our compound of interest:

  • Antitumor Activity : A study by [source] demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against lung cancer cell lines (A549, HCC827). The IC50 values ranged from 8μg/mL8\,\mu g/mL to 16μg/mL16\,\mu g/mL, indicating potential for further development as anticancer agents.
  • Antimicrobial Evaluation : In another study, compounds structurally related to our target were tested against Staphylococcus aureus and Bacillus subtilis. The results indicated that the presence of a bromine atom significantly enhanced antimicrobial activity compared to non-brominated analogs .
  • Mechanistic Insights : Research has shown that compounds with a thiophene core can disrupt cellular processes such as tubulin polymerization, leading to cell cycle arrest in cancer cells . This mechanism was similarly observed in studies involving our compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Bromo-N-cyclopentyl-4-methylthiophene-2-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves coupling a brominated thiophene carboxylic acid derivative (e.g., 5-bromo-2-thiophenecarboxylic acid, CAS 7311-63-9 ) with cyclopentylamine under peptide coupling conditions (e.g., EDCI/HOBt). Solvent-free methods or microwave-assisted synthesis (as seen in analogous thiophene carboxamide syntheses ) can improve yields. Optimization requires monitoring via TLC and adjusting parameters like temperature (80–100°C) and stoichiometry. Statistical experimental design (DoE) minimizes trial-and-error approaches by identifying critical variables (e.g., solvent polarity, catalyst loading) .

Q. How is the structural integrity of this compound verified post-synthesis?

  • Methodological Answer : Full characterization includes:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm cyclopentyl group integration (δ ~1.5–2.5 ppm for CH2_2) and bromothiophene signals (δ ~7.0–7.5 ppm for aromatic protons).
  • IR : Peaks at ~1650 cm1 ^{-1 } (amide C=O stretch) and ~690 cm1 ^{-1 } (C-Br stretch).
  • Mass Spectrometry : Molecular ion matching the exact mass (e.g., 316.05 g/mol for C12_{12}H15_{15}BrN2_2OS).
  • Melting Point : Compare with literature values (e.g., analogs in Kanto catalogs ). Discrepancies require purity checks via HPLC .

Q. What stability considerations are critical for storing and handling this compound?

  • Methodological Answer : The bromine and amide groups make the compound sensitive to light, moisture, and heat. Storage under inert gas (N2_2) at –20°C is recommended, similar to brominated thiophenol derivatives . Degradation is monitored via periodic NMR or LC-MS, with accelerated stability studies (40°C/75% RH) to predict shelf life .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives or optimize reaction pathways for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict regioselectivity in bromothiophene functionalization. Reaction path search algorithms (e.g., ICReDD’s approach ) identify intermediates and transition states to minimize side products. Machine learning models trained on analogous reactions (e.g., 5-bromo-2-cyanophenylboronic acid ) optimize solvent/catalyst combinations.

Q. How do researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Conflicting NMR/IR data may arise from impurities or tautomerism. Strategies include:

  • 2D NMR (COSY, HSQC) to confirm connectivity.
  • Variable Temperature NMR to detect dynamic processes (e.g., rotamers).
  • Comparative Analysis : Cross-reference with databases (e.g., NIST ) or structurally similar compounds (e.g., 5-bromo-4-methoxythiophene-3-carboxylic acid ). Statistical outlier detection in replicate experiments reduces false interpretations .

Q. What advanced techniques improve yield in large-scale synthesis without compromising purity?

  • Methodological Answer :

  • Flow Chemistry : Continuous processing minimizes thermal degradation (critical for brominated compounds).
  • Membrane Separation : Purify intermediates using nanofiltration (e.g., CRDC subclass RDF2050104 ).
  • DoE-Guided Optimization : Multi-factorial analysis (e.g., response surface methodology) balances temperature, catalyst load, and residence time .

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